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Introduction

The Trypan Blue exclusion assay is a rapid, simple, and cost-effective method for assessing
cell viability. This technique is fundamental in cell culture, particularly for researchers,
scientists, and professionals in drug development who routinely monitor the health of adherent
cell lines. The assay is based on the principle that viable cells possess intact cell membranes
that are impermeable to the Trypan Blue dye.[1][2][3][4] Conversely, non-viable cells, which
have compromised membrane integrity, readily take up the dye and appear blue when viewed
under a light microscope.[1][3][4][5][6] This application note provides a detailed protocol for
performing Trypan Blue staining on adherent cell lines to accurately determine cell viability and
total cell number.

Principle of the Method

The Trypan Blue exclusion assay distinguishes between viable and non-viable cells based on
membrane integrity. Live cells actively exclude the dye, remaining unstained and appearing
bright and refractile under microscopic observation.[7] Dead or dying cells, with compromised
plasma membranes, passively internalize the dye, resulting in a distinct blue staining of the
cytoplasm.[7][8] By counting the number of stained (non-viable) and unstained (viable) cells,
one can calculate the percentage of viable cells in a population.[9]

Materials and Reagents
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Material/Reagent

Specifications

Cell Culture Medium

Pre-warmed to the appropriate temperature for

the specific cell line.

Phosphate-Buffered Saline (PBS)

Ca2+/Mg2+-free, sterile.

Trypsin-EDTA Solution

0.05% or 0.25% Trypsin-EDTA as required for
the cell line.

Trypan Blue Solution

0.4% (w/v) in buffered saline.[1][5][9]

Hemocytometer

With coverslip (glass or disposable).[9][10]

Microscope

Inverted or standard light microscope.

Pipettes and Pipette Tips

Sterile, various sizes.

Microcentrifuge Tubes

1.5 mL, sterile.[9]

Cell Counter

Manual or automated.

Centrifuge

For pelleting cells.

Experimental Protocol

This protocol outlines the standard procedure for detaching, staining, and counting adherent

cells to determine viability.

Preparation of Cell Suspension

e Aspirate Medium: Carefully remove the culture medium from the flask or plate containing the

adherent cells.

e Wash Cells: Gently wash the cell monolayer with sterile, pre-warmed PBS to remove any

residual serum, which can inhibit trypsin activity and interfere with staining.[1][11] Aspirate

the PBS.

» Trypsinization: Add a sufficient volume of pre-warmed Trypsin-EDTA solution to cover the cell

monolayer. Incubate the vessel at 37°C for 2-5 minutes, or until the cells detach. Monitor the

detachment process under a microscope.
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Inactivate Trypsin: Once the cells are detached, add a volume of complete culture medium
(containing serum) that is at least equal to the volume of trypsin solution used to inactivate
the trypsin. Gently pipette the cell suspension up and down to create a single-cell
suspension.

Harvest Cells: Transfer the cell suspension to a sterile conical tube.

Cell Pelleting: Centrifuge the cell suspension at 100-200 x g for 5 minutes to pellet the cells.
[2][11]

Resuspend Cells: Carefully aspirate the supernatant and resuspend the cell pellet in a
known volume of sterile PBS or serum-free medium to achieve a suitable cell concentration
for counting (e.g., 2 x 10”5 to 2 x 10”6 cells/mL).[1][11]

Staining with Trypan Blue

Mix Cells and Dye: In a microcentrifuge tube, mix a small volume of the cell suspension with
an equal volume of 0.4% Trypan Blue solution (a 1:1 dilution is common).[1][3][4][6][9] For
example, mix 20 uL of cell suspension with 20 pL of Trypan Blue.[9]

Incubation: Gently mix the solution by pipetting and incubate at room temperature for 1-3
minutes.[1][11] It is crucial to count the cells within 3-5 minutes of adding the dye, as
prolonged exposure can be toxic to live cells and lead to an underestimation of viability.[1]
[10][11]

Cell Counting

Prepare Hemocytometer: Clean the hemocytometer and coverslip with 70% ethanol and dry
thoroughly.[10] If using a glass hemocytometer, place the coverslip over the counting
chamber.

Load Hemocytometer: Carefully pipette 10-20 pL of the cell suspension-Trypan Blue mixture
into the V-shaped groove of the hemocytometer, allowing capillary action to fill the chamber.
[9][10] Avoid overfilling or introducing air bubbles.[2]

o Count Cells: Place the hemocytometer on the microscope stage and focus on the grid lines.

Systematically count the viable (clear, refractile) and non-viable (blue) cells in the four large
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corner squares and the central large square of the hemocytometer grid.[8]

Calculations

e Percentage Viability:
o Formula: % Viability = (Number of Viable Cells / Total Number of Cells) x 100[9]

o Example: If you count 150 viable cells and 10 non-viable cells, the total cell count is 160.
The percentage viability would be (150 / 160) x 100 = 93.75%. A healthy cell culture in the
log phase of growth should exhibit a viability of 95% or greater.[3][4][5][6]

e Total Cell Concentration:

o Formula: Total Viable Cells/mL = (Average number of viable cells per large square) x
Dilution Factor x 104

o Average number of viable cells per large square: Sum of viable cells in the counted
squares / Number of squares counted.

o Dilution Factor: The dilution of the cell suspension with Trypan Blue (e.g., 2 fora 1:1
dilution).

o 1074: This factor converts the volume of one large square (0.1 mm3 or 10~4 cm3) to 1 mL
(2 cm3).

o Example: If the average viable cell count per large square is 75 and the dilution factor is 2,
the concentration is 75 x 2 x 10" = 1.5 x 10”6 viable cells/mL.

Experimental Workflow

Caption: Workflow for Trypan Blue exclusion assay of adherent cells.

Signaling Pathway Diagram
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Caption: Principle of Trypan Blue dye exclusion based on cell viability.

Conclusion

The Trypan Blue exclusion assay is a straightforward and essential tool for the routine
assessment of adherent cell line viability. Adherence to a standardized protocol is critical for
obtaining accurate and reproducible results, which are fundamental for the success of
downstream applications in research and drug development. This method provides a reliable
snapshot of the health of a cell culture, ensuring the quality and consistency of experimental
outcomes. For applications requiring high-throughput analysis, alternative in-situ methods
involving fixation after staining in multi-well plates can be considered.[12][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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